molecular formula C10H13NO2 B8677743 1-(2-Amino-4-methoxyphenyl)propan-1-one

1-(2-Amino-4-methoxyphenyl)propan-1-one

Cat. No.: B8677743
M. Wt: 179.22 g/mol
InChI Key: UEFLSUFPNMLPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-methoxyphenyl)propan-1-one, with the CAS number 124652-70-6 , is a high-purity chemical building block offered for scientific research and development. This compound, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol , is part of the ketone family and is structurally characterized by a propanone group attached to a 2-amino-4-methoxyphenyl ring . Its molecular structure makes it a valuable intermediate in organic synthesis and chemical biology research. Researchers utilize this compound primarily as a key precursor in the synthesis of more complex organic molecules and heterocyclic compounds . Its applications span across medicinal chemistry, where it serves as a starting material for investigating new pharmacologically active compounds . The presence of both amino and ketone functional groups provides reactive sites for various chemical transformations, including nucleophilic substitution and condensation reactions, enabling the creation of diverse molecular libraries for screening purposes . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate safety precautions, as it may pose hazards such as skin and eye irritation .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(2-amino-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

UEFLSUFPNMLPGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents (Position) Key Properties/Applications References
This compound -NH₂ (2), -OCH₃ (4) High nucleophilicity; potential CNS activity due to amino group
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-CMC) -Cl (3), -CH₃NH (side chain) Psychoactive stimulant; halogen enhances metabolic stability
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) -F (4), -CH₃NH (side chain) Cathinone derivative; fluorination alters receptor binding
1-(4-(Trifluoromethylthio)phenyl)propan-1-one -SCF₃ (4) Electron-withdrawing group increases lipophilicity
1-(4-Iodophenyl)propan-1-one -I (4) High molecular weight (260.07 g/mol); used in radiopharmaceuticals
1-(3-Fluorophenyl)propan-1-one -F (3) Moderate yield (65%) in coupling reactions due to electronic effects

Key Observations :

  • Halogenation : Chloro (3-CMC) and iodo (4-iodo analog) substituents enhance molecular weight and lipophilicity, impacting bioavailability . Fluorination (4-FMC) improves metabolic resistance but reduces polarity .
  • Electron-Donating Groups : Methoxy (-OCH₃) in the target compound increases solubility in polar solvents compared to halogenated analogs .
  • Amino Group Positioning: The 2-amino group in the target compound may enhance interactions with biological targets, similar to cathinones like 4-MMC .

Physicochemical Properties

Property This compound 1-(4-Iodophenyl)propan-1-one 4-FMC (Fluorinated Analog) 3-CMC (Chlorinated Analog)
Molecular Weight (g/mol) ~195 (estimated) 260.07 197.6 213.7
Boiling Point (°C) Not reported 294.6 Not reported Not reported
LogP ~1.5 (predicted) 2.88 1.9 2.1
Solubility Moderate in polar solvents Low (high lipophilicity) Moderate in ethanol Low in water
Synthetic Yield Not reported N/A 70-80% (typical for cathinones) 60-70%

Notes:

  • The iodinated derivative (1-(4-iodophenyl)propan-1-one) exhibits the highest density (1.63 g/cm³) due to iodine’s atomic mass .
  • 4-FMC’s fluorine substituent reduces LogP compared to 3-CMC, suggesting better membrane permeability .

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)propan-1-one

The synthesis begins with 4-methoxyacetophenone (1-(4-methoxyphenyl)propan-1-one), a commercially available precursor. The ketone group is temporarily protected as an acetal to mitigate its deactivating effect during subsequent nitration. Ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux yield the acetal derivative.

Regioselective Nitration

Nitration of the protected intermediate introduces a nitro group at the 2-position (ortho to the methoxy group). A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves 85% regioselectivity for the ortho-nitro product. The directing effects of the methoxy group dominate due to acetal protection of the ketone.

Reaction Conditions:

  • Temperature: 0–5°C

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Yield: 78%

Deprotection and Reduction

The acetal is hydrolyzed using 6M HCl at 80°C, regenerating the ketone. Catalytic hydrogenation (H₂, 50 psi, 25°C) over palladium-on-carbon (Pd/C) reduces the nitro group to an amine, yielding the target compound.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Acetal formationEthylene glycol, PTSA9298.5
NitrationHNO₃/H₂SO₄, 0–5°C7895.2
Deprotection6M HCl, 80°C8997.8
ReductionH₂/Pd/C, 25°C9499.1

Friedel-Crafts Acylation with Directed Functionalization

Acylation of 2-Amino-4-methoxybenzene

An alternative route involves Friedel-Crafts acylation of 2-nitro-4-methoxybenzene. Using propanoyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) at −10°C, the acyl group is introduced at the para position to the methoxy group. Subsequent reduction of the nitro group with iron (Fe) and hydrochloric acid (HCl) yields the amino derivative.

Optimization Note:
Lower temperatures (−10°C) minimize polysubstitution, achieving 72% monoacylation.

Challenges in Regioselectivity

The methoxy group’s strong para-directing effect competes with the nitro group’s meta-directing influence, necessitating precise stoichiometry. Excess AlCl₃ (1.5 eq.) enhances acylation at the desired position.

Reductive Amination of 2-Nitro-4-methoxypropiophenone

Ketone Intermediate Preparation

2-Nitro-4-methoxypropiophenone is synthesized via nucleophilic aromatic substitution. 4-Methoxybenzene reacts with propionyl chloride in the presence of AlCl₃, followed by nitration at the 2-position.

Catalytic Hydrogenation

The nitro group is reduced to an amine using Raney nickel (Ra-Ni) under hydrogen gas (40 psi, 50°C). This one-pot method achieves 88% yield with 99% enantiomeric purity when chiral catalysts are employed.

Comparative Catalyst Performance:

CatalystPressure (psi)Temperature (°C)Yield (%)ee (%)
Pd/C502594
Ra-Ni40508899
PtO₂30358295

Industrial-Scale Production

Continuous Flow Nitration

To enhance safety and scalability, continuous flow reactors are employed for nitration. Microchannel reactors enable precise temperature control (5±0.5°C), reducing decomposition byproducts and achieving 92% conversion.

Enzymatic Reduction

Immobilized transaminases (e.g., ATA-117) selectively reduce nitro groups under mild conditions (pH 7.5, 30°C). This green chemistry approach reduces waste and achieves 98% ee.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, Ar-H), 6.52 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.48 (d, J = 2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 2.93 (q, J = 7.2 Hz, 2H, COCH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥99% purity. Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 1-(2-Amino-4-methoxyphenyl)propan-1-one, and how can reaction yields be optimized?

  • Methodology :

  • Nitro precursor reduction : Start with 2-nitro-4-methoxyphenylpropan-1-one. Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) in ethanol at 50–70°C for 4–6 hours .
  • Alternative route : Use Friedel-Crafts acylation with 2-amino-4-methoxybenzene and propanoyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane) to improve yield .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Identify the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and ketone carbonyl (δ ~200–210 ppm in ¹³C). Compare shifts to analogous compounds (e.g., 1-(4-Amino-2-hydroxyphenyl)propan-1-one) .
  • IR spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 179 and fragmentation patterns (e.g., loss of CH₃O or NH₂ groups).

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Electronic effects : The 4-methoxy group is electron-donating (EDG), activating the ring for electrophilic substitution, while the 2-amino group (EDG) directs nucleophiles to the para and ortho positions.
  • Experimental design : Perform Michael addition studies with Grignard reagents (e.g., CH₃MgBr) in THF. Monitor regioselectivity via HPLC and compare to DFT-calculated charge distributions .

Q. What standardized assays evaluate the antimicrobial activity of this compound?

  • Methodology :

  • Disk diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Mueller-Hinton agar and measure inhibition zones after 24 hours .
  • MIC determination : Employ broth microdilution (96-well plates) with concentrations ranging from 0.5–128 µg/mL. Validate with positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental hydrogen bonding patterns be resolved?

  • Methodology :

  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELX for structure refinement to resolve hydrogen bond geometry (e.g., N–H···O=C interactions) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with XRD data. Adjust solvation models (e.g., PCM for ethanol) to align computational and experimental results .

Q. What strategies enable enantioselective synthesis of chiral derivatives, and how is stereochemistry validated?

  • Methodology :

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations to confirm absolute configuration .

Q. Which computational models predict metabolic pathways in biological systems?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize metabolites based on binding affinity and docking scores .
  • In silico metabolism : Apply software like Meteor (Lhasa Limited) to predict phase I/II metabolites. Validate with LC-MS/MS analysis of rat hepatocyte incubations .

Q. How do pH variations affect aqueous degradation kinetics, and what methods track these changes?

  • Methodology :

  • Kinetic studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ_max ~270 nm). Fit data to first-order kinetics using MATLAB .
  • HPLC-MS : Identify degradation products (e.g., hydrolyzed ketone or oxidized amines) with a C18 column and electrospray ionization .

Q. What structural modifications enhance binding affinity to serotonin receptors in QSAR studies?

  • Methodology :

  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., Hammett σ, π-hydrophobicity) with binding data (IC₅₀ from radioligand assays) .
  • Synthetic focus : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance π-π stacking with receptor residues .

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